potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate is a specialized organoboron compound. Organoboron compounds, particularly potassium trifluoroborates, have gained significant attention due to their stability, ease of handling, and versatility in various chemical reactions . This compound is particularly notable for its applications in synthetic organic chemistry, where it serves as a valuable reagent in cross-coupling reactions.
Preparation Methods
The synthesis of potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate typically involves the reaction of the corresponding boronic acid or ester with potassium hydrogen fluoride (KHF2). This method is preferred due to its simplicity and the stability of the resulting trifluoroborate salt . The general reaction conditions involve the use of an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction is usually carried out at room temperature, and the product is isolated by filtration and washing with cold water.
Chemical Reactions Analysis
Potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound acts as a nucleophilic partner in the presence of a palladium catalyst and a base. .
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to cross-coupling reactions.
Substitution Reactions: It can participate in substitution reactions, where the trifluoroborate group is replaced by other functional groups under appropriate conditions.
Scientific Research Applications
Potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate exerts its effects is through its role as a nucleophilic reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The trifluoroborate group is hydrolyzed in situ to the corresponding boronic acid, which then participates in the reaction .
Comparison with Similar Compounds
Potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate is unique among organoboron compounds due to its stability and ease of handling. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity profiles.
Potassium 4-tert-butylphenyltrifluoroborate: Another stable trifluoroborate salt used in organic synthesis.
Potassium alkyltrifluoroborates: These compounds are used for alkylation reactions and have similar stability and reactivity.
Properties
Molecular Formula |
C11H21BF3KN2O2 |
---|---|
Molecular Weight |
320.20 g/mol |
IUPAC Name |
potassium;trifluoro-[[(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide |
InChI |
InChI=1S/C11H21BF3N2O2.K/c1-9-7-16(8-12(13,14)15)5-6-17(9)10(18)19-11(2,3)4;/h9H,5-8H2,1-4H3;/q-1;+1/t9-;/m0./s1 |
InChI Key |
FYDLILWCDOAVCW-FVGYRXGTSA-N |
Isomeric SMILES |
[B-](CN1CCN([C@H](C1)C)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Canonical SMILES |
[B-](CN1CCN(C(C1)C)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.